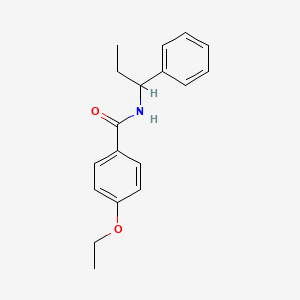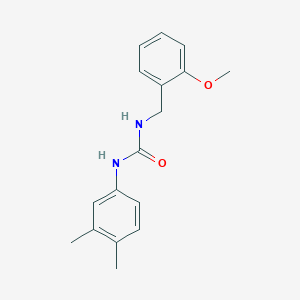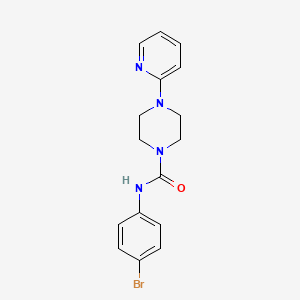![molecular formula C18H19NO6S B5363886 1-(2-thienyl)-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B5363886.png)
1-(2-thienyl)-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-thienyl)-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime], also known as TTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TTM is a chelator that has been shown to selectively bind to metal ions, including copper, iron, and zinc, which are important for various biological functions.
Wissenschaftliche Forschungsanwendungen
1-(2-thienyl)-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. 1-(2-thienyl)-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Wirkmechanismus
1-(2-thienyl)-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] acts as a chelator by selectively binding to metal ions, including copper, iron, and zinc. This binding reduces the availability of these metal ions, which are important for various biological functions. 1-(2-thienyl)-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] has been shown to inhibit the activity of copper-containing enzymes, including superoxide dismutase and cytochrome c oxidase, which leads to reduced oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(2-thienyl)-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-(2-thienyl)-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] has been shown to reduce the levels of amyloid-beta and tau proteins, which are associated with Alzheimer's disease. 1-(2-thienyl)-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] has also been shown to reduce the levels of alpha-synuclein, which is associated with Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-thienyl)-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] is its selectivity for metal ions, which allows for targeted inhibition of enzymes and reduction of oxidative stress and inflammation. However, 1-(2-thienyl)-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] can also chelate essential metal ions, which can lead to unintended side effects. 1-(2-thienyl)-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] can also be difficult to work with due to its low solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for 1-(2-thienyl)-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] research, including:
1. Development of 1-(2-thienyl)-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] derivatives with improved solubility and selectivity for metal ions.
2. Investigation of the potential therapeutic applications of 1-(2-thienyl)-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] in other diseases, including diabetes and cardiovascular disease.
3. Identification of the specific metal ions and enzymes targeted by 1-(2-thienyl)-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] in different biological systems.
4. Development of 1-(2-thienyl)-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime]-based imaging agents for the detection of metal ions in vivo.
5. Investigation of the potential neuroprotective effects of 1-(2-thienyl)-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] in traumatic brain injury and stroke.
Conclusion:
In conclusion, 1-(2-thienyl)-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] is a promising compound with potential therapeutic applications in various diseases. Its selectivity for metal ions allows for targeted inhibition of enzymes and reduction of oxidative stress and inflammation. However, further research is needed to fully understand the mechanism of action and potential side effects of 1-(2-thienyl)-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime].
Synthesemethoden
1-(2-thienyl)-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] is synthesized by the reaction of 3,4,5-trimethoxybenzohydroxamic acid with 2-thienylacetyl chloride in the presence of triethylamine. The resulting compound is purified by recrystallization from ethanol.
Eigenschaften
IUPAC Name |
[(Z)-(1-oxo-1-thiophen-2-ylbutan-2-ylidene)amino] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c1-5-12(16(20)15-7-6-8-26-15)19-25-18(21)11-9-13(22-2)17(24-4)14(10-11)23-3/h6-10H,5H2,1-4H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEDNGNGJWSPCN-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/OC(=O)C1=CC(=C(C(=C1)OC)OC)OC)/C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[methyl(3-methylbutyl)amino]methyl}piperidin-2-one](/img/structure/B5363813.png)
![9-(7-chloroquinolin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5363822.png)
![5-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5363825.png)
![4-chloro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5363832.png)
![4-{[4-(2-methylbenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5363843.png)
![5-{[2-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoxaline](/img/structure/B5363846.png)

![N-[2-(2-chlorophenoxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B5363866.png)
![6-[2-(2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5363874.png)
![3-(4-chlorophenyl)-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5363876.png)

![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5363901.png)
